molecular formula C7H13NO2 B1269799 1-(3-Hydroxypropyl)pyrrolidin-2-one CAS No. 62012-15-1

1-(3-Hydroxypropyl)pyrrolidin-2-one

Cat. No.: B1269799
CAS No.: 62012-15-1
M. Wt: 143.18 g/mol
InChI Key: CVDGNRZPDAXOQO-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)pyrrolidin-2-one is an organic compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidin-2-one, featuring a hydroxypropyl group attached to the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxypropyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropylamine with pyrrolidin-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Hydroxypropyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized as a solvent, stabilizer, and plasticizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1-(3-Hydroxypropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: The parent compound without the hydroxypropyl group.

    3-Hydroxypropylamine: A simpler molecule with a similar functional group.

    N-Substituted Pyrrolidinones: Compounds with different substituents on the nitrogen atom.

Uniqueness: The presence of the hydroxypropyl group in this compound imparts unique chemical and physical properties, making it distinct from its analogs

Properties

IUPAC Name

1-(3-hydroxypropyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-2-5-8-4-1-3-7(8)10/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDGNRZPDAXOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211066
Record name 1-(3-Hydroxypropyl)pyrrolidin-2-one
Source EPA DSSTox
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62012-15-1
Record name 1-(3-Hydroxypropyl)-2-pyrrolidinone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Hydroxypropyl)pyrrolidin-2-one
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Record name 1-(3-Hydroxypropyl)pyrrolidin-2-one
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Record name 1-(3-hydroxypropyl)pyrrolidin-2-one
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Record name 1-(3-Hydroxypropyl)pyrrolidin-2-one
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Synthesis routes and methods I

Procedure details

3-aminopropanol reacted in similar manner to Example 2 with butyrolactone furnished a 78.6% yield of N-(3-hydroxypropyl)-2-pyrrolidinone, b.p. 160° C./3 torr.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of γ-butyrolactone (8.6g, 0.1 mol) and 3-amino-1-propanol (9 g, 0.12 mol) was heated at reflux for 18 hours. The crude product mixture was distilled under reduced pressure to give 1-(3-hydroxypropyl)-2-pyrrolidinone (2.5 g. 17%).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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